molecular formula C19H17F3N2O6 B2981858 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1396873-29-2

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2981858
CAS No.: 1396873-29-2
M. Wt: 426.348
InChI Key: WWWAQDXCRPWDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is an oxalamide derivative featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) group and a 4-(trifluoromethoxy)phenyl moiety linked via an oxalamide bridge. The structural complexity of this compound—specifically the hydroxypropyl spacer, trifluoromethoxy group, and benzodioxol system—imparts unique physicochemical and biological properties, which are explored here through comparison with analogous structures.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O6/c1-18(27,11-2-7-14-15(8-11)29-10-28-14)9-23-16(25)17(26)24-12-3-5-13(6-4-12)30-19(20,21)22/h2-8,27H,9-10H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWAQDXCRPWDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound that exhibits significant biological activity. This compound integrates a benzo[d][1,3]dioxole moiety, which is often associated with various pharmacological properties, including anti-inflammatory and anticancer activities. The unique combination of its structural components suggests potential interactions with specific biological targets, making it a subject of interest in medicinal chemistry and drug development.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with oxalamide functional groups. The synthetic routes may utilize various reagents and conditions to optimize yield and purity. For instance, reactions can be conducted in organic solvents like dichloromethane under controlled temperatures to facilitate the formation of the desired product.

Key Properties

PropertyValue
Molecular FormulaC19H19F3N2O5
Molecular Weight390.8 g/mol
CAS Number1396675-77-6
StructureContains benzo[d][1,3]dioxole and oxalamide groups

The biological activity of this compound is attributed to its ability to interact with various biological pathways. Preliminary studies suggest that compounds with similar structures can inhibit key enzymes or modulate receptor activity, leading to therapeutic effects in conditions such as inflammation and cancer.

Case Studies and Research Findings

Recent studies have explored the antibacterial and antifungal properties of related dioxole compounds. For example, a series of 1,3-dioxolanes demonstrated significant activity against Staphylococcus aureus and Candida albicans, indicating that structural motifs similar to those in this compound may confer similar biological effects .

Table: Comparative Biological Activity

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-...)625 - 1250Significant against C. albicans
Related Dioxolanes500 - 1000Moderate against C. albicans

Pharmacological Implications

The pharmacological implications of this compound are profound. Its potential as an enzyme inhibitor suggests applications in drug development for diseases characterized by overactive enzymatic pathways. Additionally, its structural characteristics may allow for modifications that enhance its efficacy or reduce toxicity.

Comparison with Similar Compounds

Key Structural Features

  • Benzo[d][1,3]dioxol Group : Enhances metabolic stability and lipophilicity compared to simple phenyl groups .
  • Trifluoromethoxy Substituent : Introduces strong electron-withdrawing effects, improving binding affinity to hydrophobic enzyme pockets .

Structural Comparison with Analogous Oxalamides

Substituent Variations in Oxalamide Derivatives

Compound Name R1 Group R2 Group Molecular Weight Key Features Reference
Target Compound 2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl 4-(Trifluoromethoxy)phenyl ~414.4* Hydroxypropyl spacer, trifluoromethoxy
N1-(2-Hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide 2-Hydroxypropyl 3-(Trifluoromethyl)phenyl 292.3 Lacks benzodioxol; simpler substituents
N1-(Benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide Benzo[d][1,3]dioxol-5-yl 2-(4-(2-Fluorophenyl)piperazinyl)ethyl 414.4 Piperazine ring; fluorophenyl moiety
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (Compound 17) 4-Methoxyphenethyl 2-Methoxyphenyl 342.4 Methoxy groups; no benzodioxol

*Estimated based on analogs in .

Impact of Substituents on Activity

  • Trifluoromethoxy vs.
  • Benzodioxol vs. Plain Phenyl : The benzodioxol system may reduce metabolic oxidation rates compared to unsubstituted phenyl groups, as seen in , where similar compounds resisted amide hydrolysis .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Trifluoromethoxy and trifluoromethyl groups (e.g., Compound 18 in ) improve binding to cytochrome P450 enzymes and other targets by enhancing dipole interactions .
  • Hydroxypropyl Spacer : The hydroxy group may form hydrogen bonds with catalytic residues in enzymes like stearoyl-CoA desaturase (SCD1), as suggested by SAR studies in .
  • Benzodioxol System : This moiety is associated with increased metabolic stability in hepatocyte assays (), though its bulkiness may reduce solubility compared to smaller substituents .

Physicochemical and Metabolic Properties

Physicochemical Properties

Property Target Compound N1-(2-Hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide Compound 17 ()
Molecular Weight ~414.4 292.3 342.4
LogP (Estimated) ~3.5 (highly lipophilic) ~2.8 ~2.2
Solubility Low (hydroxypropyl may improve) Moderate High (methoxy groups)

Metabolic Stability

  • The trifluoromethoxy group resists oxidative metabolism compared to methoxy or hydroxy groups .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, and how can dimerization side products be minimized?

  • Methodology : The synthesis of structurally analogous oxalamides (e.g., compound 16 in ) involves sequential coupling of amine intermediates via oxalyl chloride or activated esters. To minimize dimerization (e.g., 23% dimer in compound 16 ), use stoichiometric control of reagents, low-temperature reactions, and silica gel chromatography for purification. Employing bulky protecting groups or kinetic trapping strategies can further suppress side reactions .
  • Characterization : Confirm purity via HPLC and structural integrity using 1^1H/13^13C NMR (e.g., 6.8–7.4 ppm for aromatic protons) and HRMS (e.g., m/z 498.1452 for C20_{20}H18_{18}F3_3NO6_6) .

Q. How can the stereochemical configuration of the 2-hydroxypropyl moiety be confirmed experimentally?

  • Methodology : Use chiral derivatization agents (e.g., Mosher’s acid) followed by 1^1H NMR analysis to assign stereochemistry. Alternatively, X-ray crystallography of a crystalline intermediate (e.g., benzo[d][1,3]dioxol-5-yl derivatives in ) provides unambiguous confirmation .

Q. What spectroscopic techniques are critical for validating the trifluoromethoxyphenyl group’s integrity?

  • Methodology : 19^{19}F NMR is essential (e.g., δ -58 ppm for CF3_3O). Confirm via IR spectroscopy (C-F stretching at 1150–1250 cm1^{-1}) and elemental analysis (e.g., 18.2% fluorine content) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Analysis : The electron-withdrawing CF3_3O group activates the phenyl ring toward nucleophilic aromatic substitution but deactivates it for electrophilic reactions. For Suzuki-Miyaura coupling (e.g., ), optimize Pd catalysts (e.g., Pd(PPh3_3)4_4) and base (e.g., K2_2CO3_3) to overcome steric hindrance from the CF3_3O moiety .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Pharmacokinetics : Assess metabolic stability (e.g., CYP450 assays in ) to identify rapid degradation pathways.
  • Formulation : Improve bioavailability via prodrug strategies (e.g., esterification of the hydroxypropyl group) or lipid-based carriers .
  • Target Engagement : Use radiolabeled analogs (e.g., 14^{14}C-tagged oxalamide) to validate target binding in vivo .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes (e.g., CYP4F11)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with CYP4F11’s crystal structure (PDB: 4F11) to map binding poses.
  • MD Simulations : Analyze stability of the trifluoromethoxy group’s orientation in the active site over 100-ns trajectories.
  • Validation : Compare predictions with in vitro inhibition data (e.g., IC50_{50} shifts due to CF3_3O substitution) .

Q. What experimental designs differentiate between off-target effects and true pharmacological activity in neurogenesis assays?

  • Methodology :

  • Control Compounds : Synthesize analogs lacking the benzo[d][1,3]dioxol-5-yl group (e.g., ’s compound 9b ) to isolate structural contributions.
  • Pathway Profiling : Use RNA-seq or phosphoproteomics to identify activated pathways (e.g., BDNF/TrkB vs. Wnt/β-catenin) in hippocampal neurons .
  • Genetic Knockdown : CRISPR/Cas9-mediated deletion of putative targets (e.g., stearoyl-CoA desaturase in ) to confirm mechanism .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values across enzyme inhibition studies?

  • Troubleshooting :

  • Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8 alters ionization of the hydroxypropyl group).
  • Enzyme Sources : Compare recombinant vs. tissue-extracted CYP4F11 activity ( shows 3-fold differences due to post-translational modifications).
  • Data Normalization : Use internal controls (e.g., ketoconazole for CYP3A4) to correct for batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.